![molecular formula C19H17F3N4O3S B2680572 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-83-6](/img/structure/B2680572.png)
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound known for its intriguing structural properties and potential applications in various scientific fields. The compound incorporates a pyrido[2,3-d]pyrimidin-4(3H)-one core, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, suggesting a complex interplay of functionality.
Applications De Recherche Scientifique
In Chemistry:
Catalysis: : As a ligand in catalytic reactions due to its unique electronic properties.
Material Science: : Utilized in the design of novel materials with specific electronic characteristics.
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its complex structure.
Drug Design: : Used as a lead compound in drug discovery for its pharmacophore.
Therapeutics: : Investigated for potential therapeutic effects in targeting specific pathways.
Diagnostics: : May be used in the development of diagnostic agents.
Polymer Chemistry: : As a monomer or additive in polymer formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple stages:
Formation of Pyrido[2,3-d]pyrimidin-4(3H)-one Core: : Starting from available pyridine and pyrimidine derivatives.
Functionalization of Piperidine Ring:
Industrial Production Methods: The industrial production usually leverages catalytic processes and optimized conditions to ensure high yield and purity. Steps involve batch reactions, stringent control of temperature and pressure, and purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can participate in various reactions:
Oxidation: : Potentially modifying the pyridine ring or the sulfonyl group.
Reduction: : Reducing the piperidine ring or affecting the substituents.
Substitution: : Particularly nucleophilic substitutions involving the sulfonyl or trifluoromethyl groups.
Oxidation: : Reagents like potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium hydroxide (NaOH) for nucleophilic substitutions.
Oxidation: : Leads to sulfoxides or sulfones.
Reduction: : Yields alcohols or amines, depending on the specific groups involved.
Substitution: : Produces derivatives with varied functional groups replacing the initial substituents.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects: The compound likely interacts with biological targets through:
Binding to Active Sites: : Interacts with enzyme active sites, affecting their activity.
Inhibiting Signal Pathways: : Modulates specific signaling pathways relevant in disease states.
Enzymes: : Specific enzymes involved in metabolic pathways.
Receptors: : Potential modulation of receptor activity, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: This compound stands out due to its trifluoromethyl group and sulfonyl-piperidinyl linkage, offering distinct physicochemical properties.
List of Similar Compounds:Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: : Analogous compounds lacking the trifluoromethyl substitution.
Sulfonyl Piperidine Compounds: : Similar compounds with different aryl substitutions.
Trifluoromethylated Compounds: : Other compounds containing trifluoromethyl groups but different cores.
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one epitomizes the confluence of complex organic chemistry and potential real-world applications. Through continued research, its full spectrum of uses across various domains will undoubtedly unfold further.
Propriétés
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)13-3-1-4-15(11-13)30(28,29)25-9-6-14(7-10-25)26-12-24-17-16(18(26)27)5-2-8-23-17/h1-5,8,11-12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSSZOZUOBGYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2680490.png)
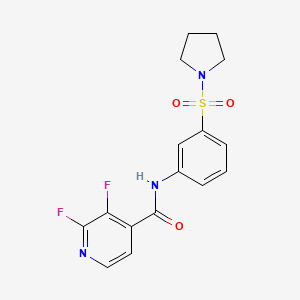
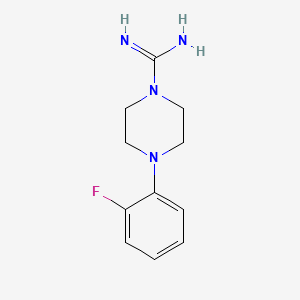
![4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2680497.png)
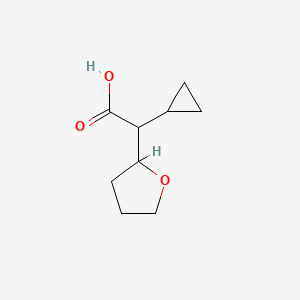
![2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)
![Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2680500.png)
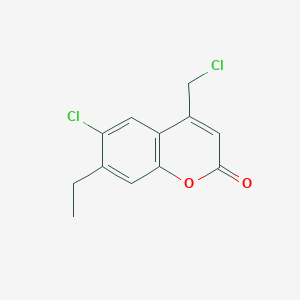
![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2680503.png)
![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)
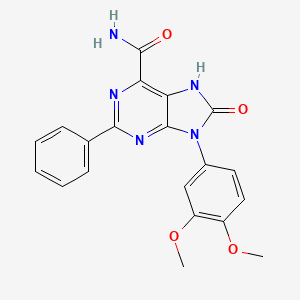
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)
![1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene](/img/structure/B2680512.png)
